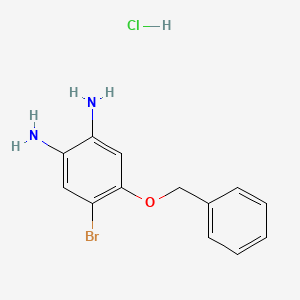

4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

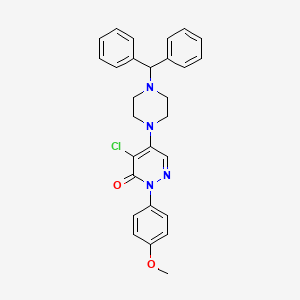

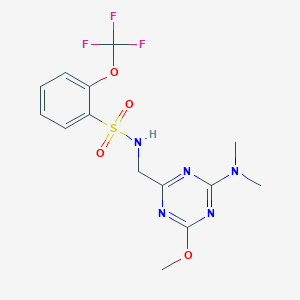

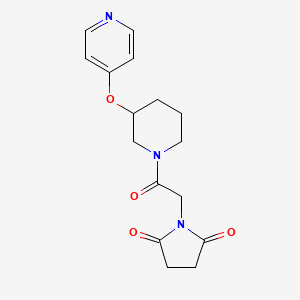

The compound “4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride” is a benzene derivative with a benzyloxy group at the 4th position, a bromine atom at the 5th position, and two amine groups at the 1st and 2nd positions. It’s a hydrochloride salt, which typically improves the compound’s solubility in water .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, IR spectroscopy, and NMR .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzyloxy group may undergo nucleophilic substitution reactions, while the bromine atom could be replaced by other groups in a substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as molecular weight, polarity, and intermolecular forces would affect properties like melting point, solubility, and crystalline structure .Scientific Research Applications

Synthesis and Biological Activity

One study explored the synthesis of mono- and dispirocyclotriphosphazenes containing 4-bromobenzyl pendant arms. These compounds were evaluated for their antimicrobial activities against various bacteria and fungi, with some showing significant activity. This study highlights the potential of bromobenzene derivatives in the development of antimicrobial agents (Güven Kuzey et al., 2020).

Environmental Impact and Degradation

Another research focused on the pyrolysis of bromophenols, which are related to bromobenzene compounds, to study the formation of brominated dioxins and other hazardous byproducts. This work is crucial for understanding the environmental impact and degradation pathways of bromobenzene derivatives, including potential applications in environmental chemistry and toxicology (Evans & Dellinger, 2003).

Chemical Synthesis and Characterization

Research on the synthesis of aromatic polyamides derived from bis(aminophenoxy)benzenes demonstrates the utility of bromobenzene derivatives in creating high-performance materials with desirable thermal and mechanical properties. Such studies indicate the potential application of "4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride" in materials science, particularly in the development of polymers with specific functional properties (Yang, Hsiao, & Yang, 1996).

Corrosion Inhibition

Investigations into the corrosion inhibition properties of novel bis Schiff's bases, which could be synthesized from bromobenzene derivatives, show that these compounds can significantly protect mild steel in acidic environments. This suggests potential applications of "4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride" in corrosion science, especially in developing corrosion inhibitors for industrial applications (Singh & Quraishi, 2016).

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-bromo-5-phenylmethoxybenzene-1,2-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O.ClH/c14-10-6-11(15)12(16)7-13(10)17-8-9-4-2-1-3-5-9;/h1-7H,8,15-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSBHKYEOLIJEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)N)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-5-bromobenzene-1,2-diamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)

![N-(1-cyanocyclobutyl)-2-[(2-ethoxynaphthalen-1-yl)oxy]acetamide](/img/structure/B2681198.png)

![2-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2681199.png)

![2-[(3-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2681202.png)

amino}-1-phenylpropan-1-one hydrochloride](/img/structure/B2681208.png)

![1-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B2681210.png)

![N-[1-[2-(2-Methoxyphenyl)acetyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2681213.png)